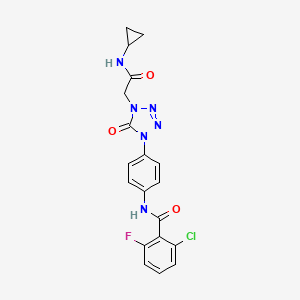
2-chloro-N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-6-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-chloro-N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-6-fluorobenzamide is a useful research compound. Its molecular formula is C19H16ClFN6O3 and its molecular weight is 430.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-chloro-N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-6-fluorobenzamide is a complex synthetic compound that has garnered attention for its potential biological activities. Its molecular formula is C19H16ClFN6O3 with a molecular weight of 430.82 g/mol. This compound belongs to a class of tetrazole derivatives, known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities.
Chemical Structure and Properties
The compound features a tetrazole ring, which is integral to its biological activity. The presence of the cyclopropylamino group and the chloro and fluorine substituents on the aromatic rings contribute to its unique pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C19H16ClFN6O3 |
| Molecular Weight | 430.82 g/mol |
| Purity | ≥ 95% |
The biological activity of tetrazole derivatives often involves interaction with various biological targets, including enzymes and receptors. The specific mechanism for this compound has not been fully elucidated but is believed to involve:
- Inhibition of Enzymatic Activity : Many tetrazole derivatives act as inhibitors for enzymes such as carbonic anhydrase and various kinases.
- Antimicrobial Activity : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
Antimicrobial Activity
Research indicates that tetrazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. A study highlighted that similar compounds displayed minimum inhibitory concentrations (MICs) comparable to standard antibiotics like Ciprofloxacin and Erythromycin .
Table 1: Antibacterial Activity of Tetrazole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 8 |
| Compound B | Escherichia coli | 16 |
| 2-chloro-N... | S. epidermidis | 4 |
Cytotoxicity Studies
Cytotoxicity assays conducted on human cancer cell lines revealed that some tetrazole derivatives exhibit selective toxicity towards cancer cells while sparing normal cells . The MTT assay results indicated that certain compounds in this class showed IC50 values indicating potent anticancer activity.
Table 2: Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound C | HeLa (cervical cancer) | 10 |
| Compound D | MCF7 (breast cancer) | 15 |
| 2-chloro-N... | Normal HaCaT cells | >100 |
Case Studies
Several studies have explored the biological effects of tetrazole derivatives similar to this compound:
- Antimicrobial Efficacy : A study demonstrated that a series of tetrazole compounds showed promising antibacterial effects against clinical isolates of Staphylococcus epidermidis, with MIC values significantly lower than those of standard treatments .
- Cancer Cell Targeting : Another investigation reported that certain tetrazole derivatives exhibited selective cytotoxicity against various cancer cell lines while maintaining low toxicity towards normal cells, suggesting their potential for targeted cancer therapy .
Properties
IUPAC Name |
2-chloro-N-[4-[4-[2-(cyclopropylamino)-2-oxoethyl]-5-oxotetrazol-1-yl]phenyl]-6-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN6O3/c20-14-2-1-3-15(21)17(14)18(29)23-12-6-8-13(9-7-12)27-19(30)26(24-25-27)10-16(28)22-11-4-5-11/h1-3,6-9,11H,4-5,10H2,(H,22,28)(H,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNSBJNKDUZICK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN2C(=O)N(N=N2)C3=CC=C(C=C3)NC(=O)C4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














